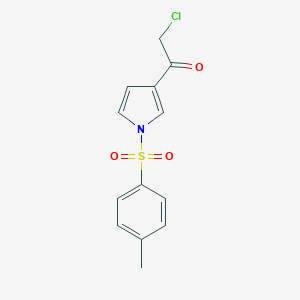

3-(Chloroacetyl)-1-tosylpyrrole

概要

説明

Synthesis Analysis

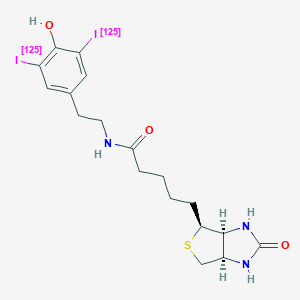

The synthesis of 3-(Chloroacetyl)-1-tosylpyrrole and its derivatives involves multiple steps, including the acylation of β-enaminoketones with chloroacetyl chloride and the reaction with sodium p-toluenesulfinate, leading to the formation of specific pyrrole derivatives. These synthetic pathways allow for the introduction of various substituents, enhancing the compound's utility in chemical synthesis (Goncharov, Kulakov, & Fisyuk, 2017).

Molecular Structure Analysis

The molecular structure of 3-(Chloroacetyl)-1-tosylpyrrole derivatives has been elucidated through various analytical techniques, providing insights into their chemical behavior and reactivity. For instance, the crystal and molecular structure of related compounds reveal specific configurations and conformations that influence their physical and chemical properties (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

3-(Chloroacetyl)-1-tosylpyrrole participates in a wide range of chemical reactions, including cycloadditions and acetylations, which are crucial for the synthesis of various heterocyclic compounds. These reactions are facilitated by the compound's functional groups, which provide active sites for chemical transformations (Misra, Panda, Ila, & Junjappa, 2007).

Physical Properties Analysis

The physical properties of 3-(Chloroacetyl)-1-tosylpyrrole derivatives, such as solubility, melting point, and crystallinity, are essential for their application in material science and pharmaceutical research. Studies have shown that these compounds exhibit distinct physical characteristics that can be tailored through chemical modifications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of 3-(Chloroacetyl)-1-tosylpyrrole, including its reactivity, stability, and interactions with other molecules, are critical for its utilization in synthetic chemistry. Research has demonstrated its involvement in various chemical processes, highlighting its versatility and potential as a building block for complex molecular assemblies (Iaroshenko et al., 2011).

科学的研究の応用

Synthesis of Pyrrole Derivatives : A pathway for the synthesis of 3-butadienyl-1-tosylpyrroles from 3-acyl derivatives was developed, allowing for high chemo- and diastereocontrol (Settambolo, 2015). Additionally, a method for converting N-(3-oxoalkenyl)chloroacetamides into 3-tosylpyridin-2(1H)-ones was demonstrated, providing a new synthesis route (Goncharov et al., 2017).

Biochemical Applications : Chloroacetylated biotin, related to the chloroacetyl group in the compound, has been shown to inhibit acetyl-CoA carboxylase activity and adipogenesis, suggesting a potential application in anti-obesity therapies (Levert et al., 2002).

Regioselective Synthesis : Studies have shown the development of convenient and regioselective methods for preparing various pyrrole derivatives, which are important intermediates in organic synthesis (Kinoshita et al., 1993).

Synthesis of Complex Organic Compounds : The efficient regioselective synthesis of 2,3,4-trisubstituted pyrroles has been achieved, allowing for the introduction of various substituents and functionalities (Misra et al., 2007).

Molecular Rearrangements : Studies have examined the solid-state rearrangement of chloroacetylpyrazole derivatives, contributing to the understanding of molecular transformations (Clarke et al., 1994).

Synthetic Routes and Byproducts : Research has focused on developing cost-effective synthetic routes to various pyrrole derivatives, with a focus on minimizing byproducts and improving efficiency (Settambolo et al., 1993).

作用機序

Target of Action

The primary target of 3-(Chloroacetyl)-1-tosylpyrrole is the AKT enzyme , a serine/threonine kinase that plays a pivotal role in promoting transformation and chemoresistance by inducing proliferation and inhibiting apoptosis . This makes AKT a critical target for cancer therapy .

Mode of Action

3-(Chloroacetyl)-1-tosylpyrrole interacts with its targets through a process of inhibition . The compound strongly inhibits the microsomal elongase system of the endoplasmic reticulum, a 4-step catalytic system . This inhibition depends on the amide structure and on stereospecificity . It is also suggested that the compound may bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .

Biochemical Pathways

The compound affects the biosynthesis of very-long-chain fatty acids (VLCFAs) . VLCFAs, having more than 18 C-atoms (like C20, 22, 24), are formed by a microsomal elongase system of the endoplasmic reticulum . The inhibition of this system by 3-(Chloroacetyl)-1-tosylpyrrole can disrupt the normal balance of VLCFAs, potentially leading to various downstream effects .

Pharmacokinetics

For instance, a study on Chloroacetyl Acetyl-L-carnitine showed that the compound was well-absorbed and distributed in the body . .

Result of Action

The action of 3-(Chloroacetyl)-1-tosylpyrrole results in promising anticarcinogenic action . For instance, it has been found to have potent anti-proliferative action against the triple-negative breast cancer MDA-MB-231 cell line . The compound demonstrated promising anticarcinogenic action, with certain variants showing significant inhibition at specific concentrations .

Action Environment

The action, efficacy, and stability of 3-(Chloroacetyl)-1-tosylpyrrole, like many other compounds, can be influenced by various environmental factorsAdditionally, the broader environmental context, including socio-economic and policy environments, can influence the use and effectiveness of such compounds .

Safety and Hazards

特性

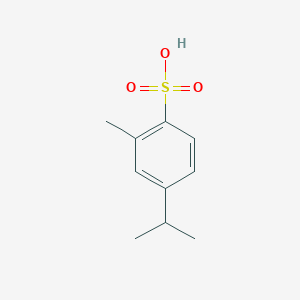

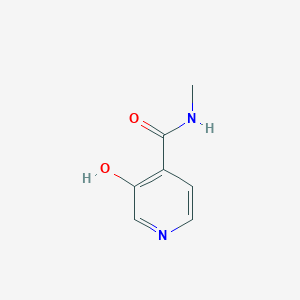

IUPAC Name |

2-chloro-1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-10-2-4-12(5-3-10)19(17,18)15-7-6-11(9-15)13(16)8-14/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUEUYPEHSNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569709 | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloroacetyl)-1-tosylpyrrole | |

CAS RN |

124511-96-2 | |

| Record name | 2-Chloro-1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrol-3-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124511-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)

![Pyrido[2,3-b]pyrazine-2,3-dione, 4-ethyl-1,4-dihydro-(9CI)](/img/structure/B40796.png)